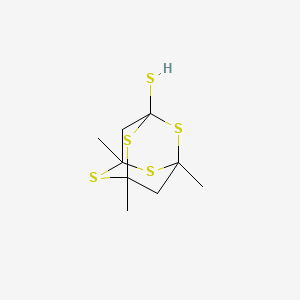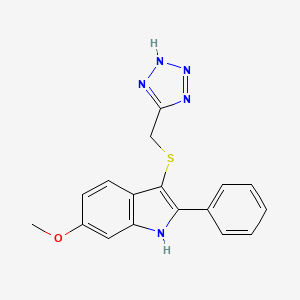![molecular formula C24H19ClN7Na3O11S3 B13799619 Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate CAS No. 72927-92-5](/img/structure/B13799619.png)
Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles and inks. The compound’s structure includes a triazine ring, a morpholine group, and an azo linkage, which contribute to its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate typically involves multiple stepsThe azo linkage is formed by coupling a diazonium salt with a naphthalene derivative under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediates and the final product. Key parameters such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to break the azo linkage, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield aromatic amines .
Aplicaciones Científicas De Investigación
Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, inks, and plastics due to its vibrant color and stability.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, depending on its application. In dyeing, it interacts with the fibers through ionic and covalent bonds, ensuring strong adherence and colorfastness. In biological applications, it binds to specific cellular components, allowing for selective staining and visualization. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- Trisodium 4-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-3-hydroxy-2-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-1,6-disulphonate
- Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the triazine ring, morpholine group, and azo linkage. These features confer unique chemical and physical properties, making it highly effective in its various applications .
Propiedades
Número CAS |
72927-92-5 |
|---|---|
Fórmula molecular |
C24H19ClN7Na3O11S3 |
Peso molecular |
782.1 g/mol |
Nombre IUPAC |
trisodium;5-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C24H22ClN7O11S3.3Na/c1-12-2-3-15(17(8-12)45(37,38)39)30-31-20-18(46(40,41)42)10-13-9-14(44(34,35)36)11-16(19(13)21(20)33)26-23-27-22(25)28-24(29-23)32-4-6-43-7-5-32;;;/h2-3,8-11,33H,4-7H2,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,26,27,28,29);;;/q;3*+1/p-3 |
Clave InChI |
KXXIXSOUNZEYLW-UHFFFAOYSA-K |
SMILES canónico |
CC1=CC(=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)N5CCOCC5)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Methoxyethoxy)methoxy]pyridine](/img/structure/B13799540.png)

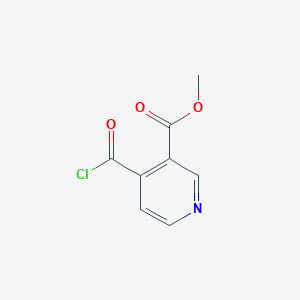
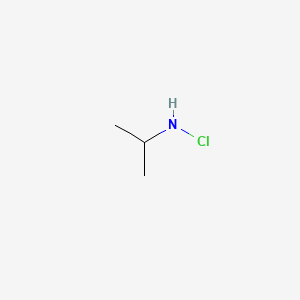
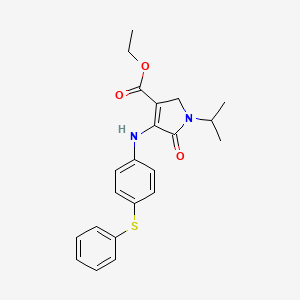
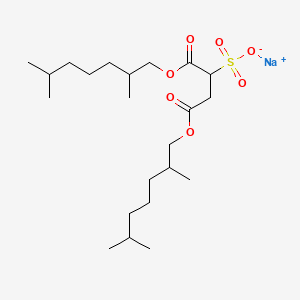
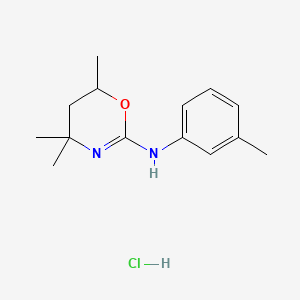
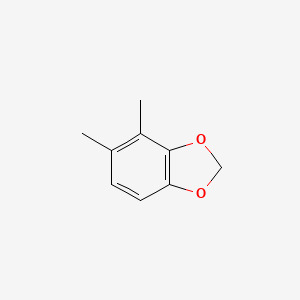
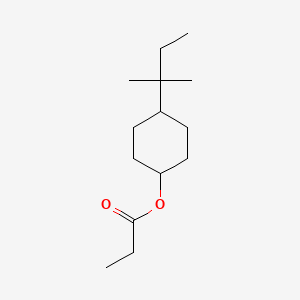

![{4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}(cyclobutyl)methanone](/img/structure/B13799593.png)

